![molecular formula C14H11BrClNS B13413860 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide is a chemical compound with the molecular formula C14H11ClNS It is a derivative of thieno[3,2-c]pyridine and is characterized by the presence of a chlorobenzyl group attached to the thieno[3,2-c]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide typically involves the reaction of thieno[3,2-c]pyridine with 2-chlorobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction Reactions: The thieno[3,2-c]pyridine ring system can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted thieno[3,2-c]pyridine derivative .
科学研究应用
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Ticlopidine: A related compound used as an antiplatelet agent.
Clopidogrel: Another antiplatelet agent with a similar structure.
Prasugrel: A thienopyridine derivative with antiplatelet activity.
Uniqueness
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide is unique due to its specific substitution pattern and the presence of the chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C14H11BrClNS |
|---|---|
分子量 |
340.7 g/mol |
IUPAC 名称 |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;bromide |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI 键 |
QPAFJVNEPLDJFR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


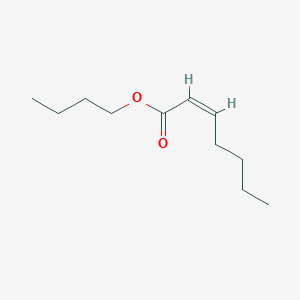


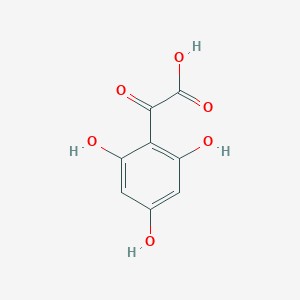
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

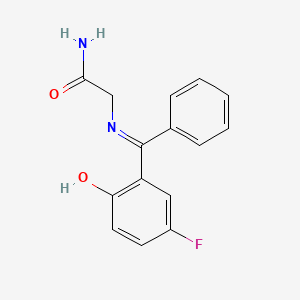
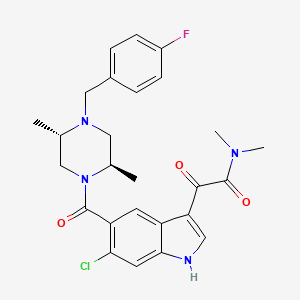
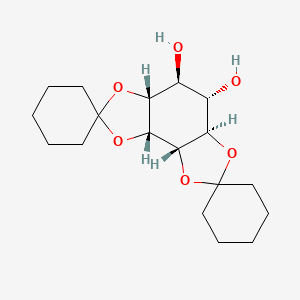
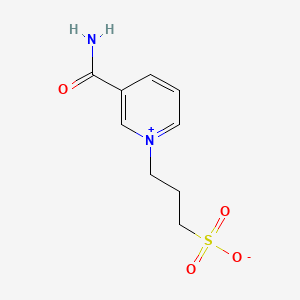
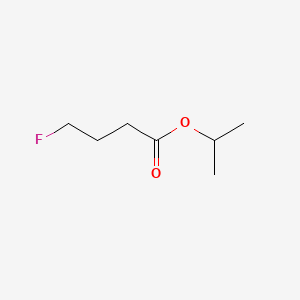

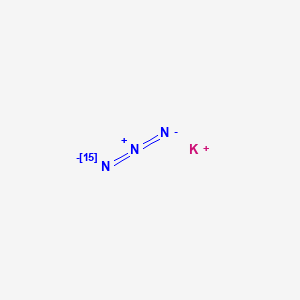
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
